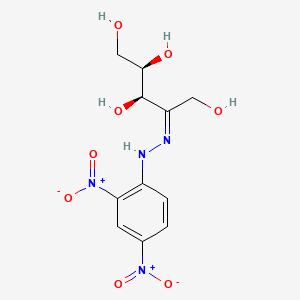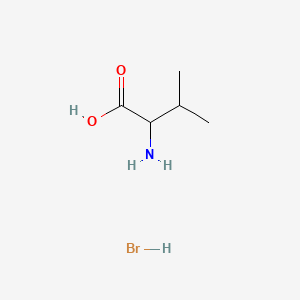
L-Valine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine hydrobromide is a derivative of the essential amino acid L-valine, which is one of the branched-chain amino acids (BCAAs). L-Valine plays a crucial role in protein synthesis, muscle metabolism, and tissue repair. The hydrobromide form is often used in research and industrial applications due to its enhanced solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Valine hydrobromide can be synthesized through the reaction of L-valine with hydrobromic acid. The process typically involves dissolving L-valine in water, followed by the addition of hydrobromic acid. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently crystallized out of the solution.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-valine, which is then harvested and reacted with hydrobromic acid to form the hydrobromide salt .
Análisis De Reacciones Químicas
Types of Reactions: L-Valine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted valine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Valine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in treating muscle wasting diseases and enhancing muscle recovery.
Industry: Used in the production of pharmaceuticals, cosmetics, and as a nutritional supplement in animal feed.
Mecanismo De Acción
L-Valine hydrobromide exerts its effects primarily through its role as a precursor in protein synthesis. It stimulates the mTOR pathway, which is crucial for muscle protein synthesis and growth. Additionally, L-valine is known to stimulate the release of glucagon-like peptide 1 (GLP-1) through the closure of ATP-sensitive potassium channels and the opening of voltage-gated calcium channels .
Comparación Con Compuestos Similares
- L-Valine hydrochloride
- L-Valine methyl ester hydrochloride
- L-Valine potassium nitrate
Comparison: L-Valine hydrobromide is unique due to its enhanced solubility and stability compared to other L-valine derivatives. This makes it particularly useful in industrial and research applications where these properties are advantageous .
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in the field of amino acid research and application.
Propiedades
Número CAS |
17585-73-8 |
|---|---|
Fórmula molecular |
C5H12BrNO2 |
Peso molecular |
198.06 g/mol |
Nombre IUPAC |
2-amino-3-methylbutanoic acid;hydrobromide |
InChI |
InChI=1S/C5H11NO2.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
Clave InChI |
GQIZXPHUNHLYLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


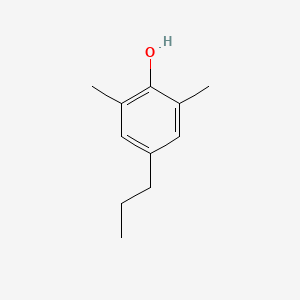


![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
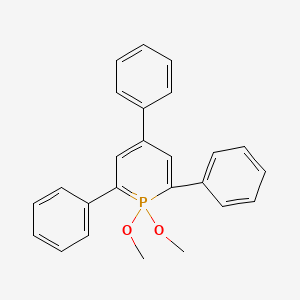
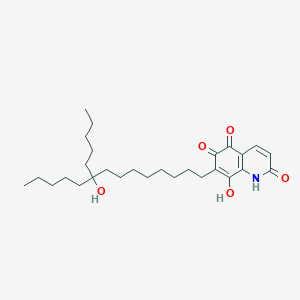
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
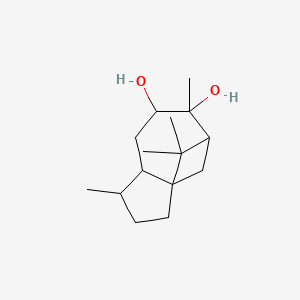
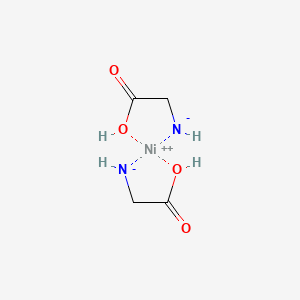
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

